Cas no 1228258-41-0 (Ethane, 2-(2-bromoethoxy)-1,1-dimethoxy-)
Ethane, 2-(2-bromoethoxy)-1,1-dimethoxy- Chemical and Physical Properties
Names and Identifiers
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- Ethane, 2-(2-bromoethoxy)-1,1-dimethoxy-
- 2-(2-Bromoethoxy)-1,1-dimethoxyethane
- 1228258-41-0
- EN300-7461224
- DTXSID701286888
-
- Inchi: 1S/C6H13BrO3/c1-8-6(9-2)5-10-4-3-7/h6H,3-5H2,1-2H3
- InChI Key: XUZJVFLJJMGQJJ-UHFFFAOYSA-N
- SMILES: C(OC)(OC)COCCBr
Computed Properties
- Exact Mass: 212.00481g/mol
- Monoisotopic Mass: 212.00481g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 6
- Complexity: 66
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 27.7Ų
Ethane, 2-(2-bromoethoxy)-1,1-dimethoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P01QSIP-50mg |
Ethane, 2-(2-bromoethoxy)-1,1-dimethoxy- |
1228258-41-0 | 95% | 50mg |
$363.00 | 2023-12-25 | |
| 1PlusChem | 1P01QSIP-100mg |
Ethane, 2-(2-bromoethoxy)-1,1-dimethoxy- |
1228258-41-0 | 95% | 100mg |
$527.00 | 2023-12-25 | |
| 1PlusChem | 1P01QSIP-250mg |
Ethane, 2-(2-bromoethoxy)-1,1-dimethoxy- |
1228258-41-0 | 95% | 250mg |
$727.00 | 2023-12-25 | |
| 1PlusChem | 1P01QSIP-500mg |
Ethane, 2-(2-bromoethoxy)-1,1-dimethoxy- |
1228258-41-0 | 95% | 500mg |
$1109.00 | 2023-12-25 | |
| 1PlusChem | 1P01QSIP-1g |
Ethane, 2-(2-bromoethoxy)-1,1-dimethoxy- |
1228258-41-0 | 95% | 1g |
$1405.00 | 2023-12-25 | |
| 1PlusChem | 1P01QSIP-2.5g |
Ethane, 2-(2-bromoethoxy)-1,1-dimethoxy- |
1228258-41-0 | 95% | 2.5g |
$2691.00 | 2023-12-25 | |
| 1PlusChem | 1P01QSIP-5g |
Ethane, 2-(2-bromoethoxy)-1,1-dimethoxy- |
1228258-41-0 | 95% | 5g |
$3952.00 | 2023-12-25 | |
| 1PlusChem | 1P01QSIP-10g |
Ethane, 2-(2-bromoethoxy)-1,1-dimethoxy- |
1228258-41-0 | 95% | 10g |
$5831.00 | 2023-12-25 | |
| Enamine | EN300-7461224-0.05g |
2-(2-bromoethoxy)-1,1-dimethoxyethane |
1228258-41-0 | 95% | 0.05g |
$252.0 | 2024-05-23 | |
| Enamine | EN300-7461224-0.1g |
2-(2-bromoethoxy)-1,1-dimethoxyethane |
1228258-41-0 | 95% | 0.1g |
$376.0 | 2024-05-23 |
Ethane, 2-(2-bromoethoxy)-1,1-dimethoxy- Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on Ethane, 2-(2-bromoethoxy)-1,1-dimethoxy-
Ethane, 2-(2-bromoethoxy)-1,1-dimethoxy- (CAS No: 1228258-41-0) Professional Introduction
Ethane, 2-(2-bromoethoxy)-1,1-dimethoxy- (CAS No: 1228258-41-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound, characterized by its unique structural features, presents a fascinating array of potential applications and research opportunities. The presence of both 2-bromoethoxy and 1,1-dimethoxy functional groups makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
The compound's molecular structure consists of an ethane backbone with two distinct functional groups attached. The 2-bromoethoxy group introduces a bromine atom at the second carbon position of an ethoxy side chain, while the 1,1-dimethoxy group adds two methoxy substituents at the first carbon position. This specific arrangement not only imparts unique chemical properties but also opens up possibilities for further functionalization and derivatization, making it a valuable building block in synthetic chemistry.
In recent years, there has been a growing interest in exploring the pharmacological potential of compounds with similar structural motifs. The bromoethoxy and dimethoxy functionalities are particularly noteworthy, as they have been observed to influence the bioactivity and metabolic stability of molecules. For instance, studies have shown that compounds containing bromoethoxy groups can exhibit potent interactions with biological targets, including enzymes and receptors, which are critical for drug development.
The 1,1-dimethoxy moiety further enhances the compound's utility by providing a site for further chemical modification. This can be particularly useful in designing molecules with improved pharmacokinetic profiles or enhanced binding affinity. Researchers have utilized such structural features to develop novel analogs with improved efficacy and reduced side effects in preclinical models. These findings underscore the importance of Ethane, 2-(2-bromoethoxy)-1,1-dimethoxy- as a key intermediate in medicinal chemistry.
The synthesis of Ethane, 2-(2-bromoethoxy)-1,1-dimethoxy- involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the 2-bromoethoxy group typically involves a bromination reaction followed by etherification, while the addition of the 1,1-dimethoxy group often requires methylation under controlled conditions. These synthetic strategies highlight the compound's complexity and the expertise required to produce it in high yields and purity.
In academic research, Ethane, 2-(2-bromoethoxy)-1,1-dimethoxy- has been employed as a precursor in the development of various pharmacologically active compounds. For example, derivatives of this molecule have been investigated for their potential as antiviral agents due to their ability to interfere with viral replication mechanisms. Additionally, some studies suggest that modifications based on this scaffold could lead to novel anti-inflammatory drugs by targeting specific inflammatory pathways.
The compound's relevance extends beyond academic research into industrial applications as well. Pharmaceutical companies have shown interest in utilizing Ethane, 2-(2-bromoethoxy)-1,1-dimethoxy- as a starting material for synthesizing lead compounds that exhibit desirable therapeutic properties. The ability to modify its structure allows for fine-tuning of biological activity, making it an attractive candidate for drug discovery programs aimed at treating a wide range of diseases.
The chemical properties of Ethane, 2-(2-bromoethoxy)-1,1-dimethoxy- also make it a valuable tool in analytical chemistry and material science. Its unique reactivity and stability under various conditions allow researchers to explore new synthetic methodologies and develop innovative materials with tailored properties. For instance, researchers have used this compound to create novel polymers or coatings that exhibit enhanced durability or functionality.
In conclusion, Ethane, 2-(2-bromoethoxy)-1,1-dimethoxy- (CAS No: 1228258-41-0) is a multifaceted compound with significant potential in pharmaceutical chemistry and beyond. Its unique structural features and reactivity make it an indispensable tool for researchers seeking to develop novel therapeutic agents or explore new synthetic pathways. As our understanding of its properties continues to grow,so too will its applications across various scientific disciplines.
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